molecular formula C25H26FN7O2 B3413394 1-(4-butoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946229-57-8

1-(4-butoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B3413394
CAS No.: 946229-57-8
M. Wt: 475.5 g/mol
InChI Key: SPPQSNZUTKYWAB-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a piperazine ring at position 5. The piperazine is further functionalized with a 4-butoxybenzoyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O2/c1-2-3-16-35-21-10-4-18(5-11-21)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-8-6-19(26)7-9-20/h4-11,17H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPQSNZUTKYWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name/ID Core Structure Key Substituents Biological Implications
Target Compound Triazolo[4,5-d]pyrimidine 3-(4-Fluorophenyl), 7-piperazine (4-butoxybenzoyl) Likely targets kinase or GPCR pathways due to triazole-pyrimidine-piperazine scaffold .
1-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]pyrimidin-7-yl]-4-(4-Methoxybenzenesulfonyl)Piperazine Triazolo[4,5-d]pyrimidine 3-(4-Ethoxyphenyl), 7-piperazine (4-methoxybenzenesulfonyl) Sulfonyl group may enhance solubility but reduce CNS penetration compared to benzoyl .
6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidine 1-(4-Fluoro-2-hydroxyphenyl), 6-tert-butyl Hydroxyl group enables hydrogen bonding; tert-butyl increases steric hindrance .

Substituent Effects on Pharmacokinetics

Substituent Type Target Compound Analogues from Evidence Impact on Properties
Aryl Group 4-Fluorophenyl 4-Ethoxyphenyl , 3,4-Difluorophenyl Fluorine enhances metabolic stability and hydrophobic interactions; ethoxy increases lipophilicity .
Piperazine Linker 4-Butoxybenzoyl 4-Methoxybenzenesulfonyl , Hydroxyethoxy Butoxybenzoyl balances lipophilicity and solubility; sulfonyl groups may reduce bioavailability .
Heterocyclic Additions None Cyclopentane-triol , Pyrazole Bulky groups (e.g., cyclopentane-triol) improve target binding but limit solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-butoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-butoxybenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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